molecular formula C20H19ClFN5OS B1683908 MK-8745

MK-8745

Cat. No.: B1683908
M. Wt: 431.9 g/mol
InChI Key: YCRFPWKUUNKNDN-UHFFFAOYSA-N
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Description

MK-8745 is a potent and selective Aurora A kinase inhibitor with a reported IC50 of 0.6 nM for Aurora A, demonstrating 450-fold selectivity over Aurora B . Structurally, it is a small molecule (C20H19ClFN5OS, molecular weight 431.91) that binds to Aurora A’s ATP-binding pocket, inducing apoptosis in a p53-dependent manner . Preclinical studies highlight its ability to cause G2/M cell cycle arrest, tetraploidization, and degradation of Aurora A substrates (e.g., TACC3, Eg5, TPX2) . In vivo, this compound suppresses tumor growth in xenograft models, particularly in cells with intact p53 pathways . However, its efficacy is diminished in p53-deficient or Bax-inactivated tumors, underscoring its reliance on apoptotic regulators .

Preparation Methods

The synthesis of MK-8745 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The solubility of this compound in dimethyl sulfoxide is greater than 21.6 milligrams per milliliter . The compound is typically prepared through a series of organic reactions, including the formation of a piperazine ring and the introduction of a thiazole group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Scientific Research Applications

Non-Hodgkin Lymphoma

MK-8745 has shown promise in treating NHL by targeting the Aurora A kinase pathway. Studies indicate that sensitivity to this compound correlates with the expression levels of TPX2 (targeting protein for Xenopus kinase-like protein 2), which can serve as a biomarker for patient stratification . In vitro studies demonstrated that this compound treatment significantly reduced cell viability in various NHL cell lines, suggesting its potential as a therapeutic agent .

Breast Cancer

Research indicates that this compound can induce apoptosis in breast cancer cells by disrupting normal mitotic processes. Its effectiveness may vary depending on the genetic background of the tumor, necessitating further exploration into predictive biomarkers for treatment response .

Combination Therapies

Combining this compound with other therapeutic agents has been explored to enhance its efficacy. For instance, studies have shown that pairing this compound with anti-GD2 monoclonal antibodies can increase apoptotic responses in neuroblastoma cell lines, suggesting a synergistic effect that warrants further investigation .

Study 1: Non-Hodgkin Lymphoma Sensitivity

A study evaluated the effects of this compound on various NHL cell lines, revealing that higher expression levels of TPX2 correlated with increased sensitivity to treatment. Cells with TPX2 knockdown exhibited enhanced sensitivity to this compound, while overexpression led to drug resistance .

Study 2: In Vivo Efficacy

In xenograft models using mice implanted with human cancer cells, this compound demonstrated anti-tumor activity, although complete regression was not achieved. Tumor growth inhibition was observed in specific cell lines, indicating its potential utility in clinical settings .

Data Table: Summary of Key Findings

Application Cell Type Effect Biomarker Reference
Non-Hodgkin LymphomaVarious NHL Cell LinesInduces G2/M arrest and apoptosisTPX2
Breast CancerBreast Cancer Cell LinesInduces apoptosis; varies by genetic typeUnknown
NeuroblastomaIMR-32 and CHP-134 CellsEnhanced apoptosis with combination therapyUnknown

Comparison with Similar Compounds

Selectivity Profiles

Compound Target(s) Aurora A IC50 Aurora B IC50 Key Selectivity Feature
MK-8745 Aurora A 0.6 nM 270 nM 450-fold selective for Aurora A
VX680 (Tozasertib) Aurora A/B/C 0.6 nM 18 nM Pan-Aurora inhibitor
SNS-314 Aurora A/B/C 9 nM 31 nM Broad-spectrum, less selective
Reversine Aurora A/B/C, A3 adenosine R 12 nM 13 nM Dual kinase/receptor activity
MLN8237 (Alisertib) Aurora A 1.2 nM 396 nM Clinical-stage, ~330-fold selective

Key Insight : this compound’s high Aurora A selectivity reduces off-target effects compared to pan-inhibitors like VX680 or SNS-314, which may cause broader toxicity (e.g., neutropenia in MLN8237) .

Mechanism of Action and Biomarkers

  • This compound : Efficacy depends on p53 status and downstream effectors (e.g., Bax, Puma). In p53-wild-type cells, it induces apoptosis via p21 upregulation and Aurora A substrate degradation . Sensitivity is enhanced by TPX2 depletion , suggesting TPX2 as a resistance biomarker .
  • VX680 : Functions independently of p53 but is less effective in Bax-deficient tumors, highlighting divergent resistance mechanisms .
  • MK-5108 : Structurally related to this compound but favors Aurora B inhibition, linked to distinct mitotic defects .

Preclinical and Clinical Efficacy

  • In vitro : this compound shows potency across multiple lineages (e.g., colon cancer, lymphoma) but requires intact p53 for apoptosis . Comparatively, VX680 retains activity in p53-null models .
  • MLN8237 and ENMD-2076 have progressed to clinical trials but face dose-limiting toxicities (e.g., mucositis, neutropenia) .

Combination Potential

  • VX680 and SNS-314 are often combined with taxanes or DNA-damaging agents, leveraging their pan-Aurora activity for enhanced cytotoxicity .

Research Findings and Implications

Strengths of this compound

  • High Selectivity : Reduces off-target effects compared to pan-inhibitors.
  • Biomarker-Driven Use : TPX2 and p53 status could stratify patients likely to benefit .
  • Combination Therapy : Synergy with PPARA agonists expands its utility in MYC-driven cancers .

Limitations

  • p53 Dependency: Limited efficacy in p53-mutant tumors, which constitute ~50% of cancers .
  • Resistance Mechanisms : Akt/mTOR pathway activation in resistant clones necessitates adjunctive targeting .

Comparative Advantages

Feature This compound VX680 MLN8237
Selectivity Aurora A-specific Pan-Aurora Aurora A-selective
p53 Dependency Yes No Partial
Clinical Stage Preclinical Phase II Approved (PTCL)
Key Biomarker TPX2 None identified MYC/TP53

Biological Activity

MK-8745 is a selective inhibitor of Aurora A kinase, a critical regulator of mitosis and chromatid segregation. Its biological activity has been extensively studied in various cancer models, particularly in the context of non-Hodgkin lymphoma (NHL) and colorectal cancer. This article summarizes key findings regarding its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, which is essential for proper cell division. The compound has been shown to induce apoptotic cell death in a p53-dependent manner . In p53 wild-type cell lines, this compound treatment leads to:

  • Phosphorylation of p53 (Ser15)
  • Increased expression of p53 protein
  • Cell cycle arrest at the G2/M phase

In vitro studies indicate that exposure to 1 μM this compound for 24 hours results in significant cell cycle arrest across various NHL cell lines, with Z138C cells demonstrating a notable sensitivity to treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively induces cell death and cell cycle arrest in various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (nM) G2/M Arrest (%) Apoptosis Induction (%)
Z138C0.65.5-fold increaseSignificant
Granta 519-ModerateInduces apoptosis
Akata-No effect-
JVM2-No effect-

The data indicate that this compound selectively inhibits Aurora A activity, leading to increased apoptotic signaling in sensitive cell lines .

In Vivo Studies

Animal studies using athymic mice have shown that this compound possesses anti-tumor activity when administered subcutaneously at a dosage of 800 nM over 7 to 12 days. Key findings include:

  • Tumor Growth Inhibition: Significant reduction in tumor size for HCT116 cells with various genetic modifications (e.g., Puma(-), p21(-)).
  • Tumor Resistance: Despite its efficacy, some tumors displayed resistance, indicating the need for combination therapies or alternative approaches to enhance response rates .

Case Studies and Clinical Implications

While this compound has not yet advanced to clinical trials, its preclinical efficacy suggests potential as a therapeutic agent in treating cancers characterized by aberrant Aurora A activity. Notably, its use could be particularly beneficial in cases where p53 is functional, as the compound's activity is heavily reliant on this pathway.

Comparative Analysis with Other Aurora Kinase Inhibitors

This compound has been compared with other Aurora kinase inhibitors regarding selectivity and potency. The following table summarizes its selectivity relative to other compounds:

Inhibitor Selectivity for Aurora A IC50 (nM)
MK-5108Highest≤10
MLN8237Moderate~100
This compoundHigh (1,030-fold)~431
MLN8054Lower~200

This compound exhibits a high selectivity for Aurora A compared to other inhibitors but requires higher concentrations for effective inhibition in cellular contexts .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of MK-8745-induced apoptosis in cancer cells?

this compound induces apoptosis primarily through Aurora A kinase inhibition, leading to mitotic spindle defects and cell cycle arrest in the G2/M phase. This triggers degradation of Aurora A substrates (e.g., TACC3, Eg5, TPX2) and upregulates p21 and Cyclin B1, promoting cell cycle arrest. Apoptosis is p53-dependent in certain models, such as HCT116 p53(+/+) cells, but p53-independent pathways are observed in other contexts, highlighting cell-type specificity .

Q. How does this compound affect cell cycle progression in vitro?

In vitro treatment with this compound causes G2/M arrest, accumulation of tetraploid nuclei, and subsequent apoptosis. For example, in non-Hodgkin’s lymphoma cell lines, prolonged exposure (>24 hours) leads to monopolar spindle formation and mitotic catastrophe. Flow cytometry and Western blotting for markers like phosphorylated histone H3 (Ser10) and cleaved caspase-3 are recommended to quantify cell cycle perturbations and apoptosis .

Q. What experimental models are suitable for studying this compound’s anti-tumor activity?

Common models include:

  • In vitro : HCT116 colorectal cancer isogenic variants (e.g., p53(-/-), Bax(-/-)) to dissect pathway dependencies .
  • In vivo : NPM1-mutated AML xenografts in mice, where this compound reduces tumor burden by >50% compared to controls .
  • Cross-disciplinary : PPARα-mediated liver proliferation models to assess off-target effects .

Advanced Research Questions

Q. How can contradictory findings on p53 dependency in this compound-induced apoptosis be resolved?

Discrepancies arise from experimental variables such as incubation time (e.g., 40 vs. 48 hours) and genetic background. For example, this compound induces p53-independent apoptosis in HCT116 p53(-/-) cells under prolonged treatment. Researchers should:

  • Use isogenic cell lines to isolate p53 effects.
  • Validate findings with siRNA knockdown or CRISPR-edited models.
  • Compare results across studies using standardized protocols (e.g., Annexin V/PI staining) .

Q. What methodologies identify synergistic interactions between this compound and other therapies?

Synergy screening involves:

  • Combinatorial assays : Dose-response matrices (e.g., this compound + AKT inhibitors) in NPM1-mutated AML cells, analyzed via Chou-Talalay or Bliss independence models .
  • In vivo validation : Co-administration in PDX models with tumor volume monitoring and survival analysis.
  • Pathway profiling : Phospho-kinase arrays to detect compensatory signaling (e.g., mTOR activation in resistant tumors) .

Q. How does this compound’s structural selectivity for Aurora A’s DFG-out state influence its potency?

this compound binds Aurora A’s DFG-out conformation with picomolar affinity (KD ~ mid-pM), conferring >100-fold selectivity over Aurora B. Structural techniques like X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map binding interactions. This selectivity minimizes off-target effects on kinases like ABL or FGFR .

Q. What experimental designs address this compound resistance in vivo?

Resistance mechanisms involve Akt/mTOR pathway activation. Strategies include:

  • Sequential therapy : this compound followed by mTOR inhibitors (e.g., rapamycin) in HCT116 xenografts.
  • Longitudinal sampling : Tumor biopsies pre/post-treatment for phospho-proteomic analysis.
  • Resistance modeling : Continuous this compound exposure (800 nM) to generate resistant clones, validated via IC50 shifts and Western blotting for Aurora A degradation .

Q. How do genetic variants influence this compound’s efficacy in xenograft models?

Tumor response varies by genetic background:

  • Enhanced sensitivity : HCT116 Bax(-/-) cells show increased apoptosis due to alternative death pathways.
  • Reduced efficacy : p53(-/-) tumors require higher doses or combinatorial regimens. Statistical analysis (two-way ANOVA with Tukey’s HSD) is critical to compare treatment groups .

Q. Methodological Considerations

Q. What assays quantify Aurora A inhibition and downstream effects?

  • Kinase activity : ELISA-based assays using recombinant Aurora A and ATP analogs.
  • Substrate phosphorylation : Western blotting for TACC3 phosphorylation (Thr580).
  • Cell death : Trypan blue exclusion or Caspase-Glo 3/7 assays .

Q. How are conflicting data on mitotic arrest duration reconciled?

Discrepancies in mitotic arrest timing (e.g., 24 vs. 48 hours) arise from cell line variability. Researchers should:

  • Standardize treatment durations across replicates.
  • Use live-cell imaging to track mitotic progression dynamically.
  • Validate with multiple endpoints (e.g., pH3 staining, flow cytometry) .

Properties

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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